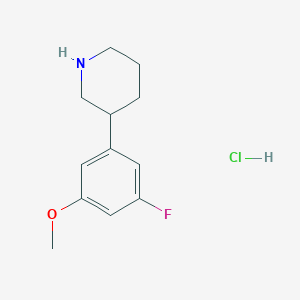

3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride typically involves the reaction of 3-fluoro-5-methoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The compound’s synthesis often involves multi-step processes, including cross-coupling , hydrogenation , and deprotection reactions. Key steps from analogous compounds include:

a. Cross-Coupling Reactions

-

Rhodium-catalyzed hydrogenation of fluoropyridines to generate cis-fluoropiperidine scaffolds under optimized conditions (e.g., Rh–CAAC complexes, HBpin, THF) .

-

Example: Hydrogenation of 3,5-difluoropyridine yields cis-3,5-difluoropiperidine hydrochloride (d.r. >99:1) via imine-enamine intermediates .

b. Amide Formation

-

Piperidine hydrochlorides react with substituted benzoic acids (e.g., 3-methoxybenzoic acid) using HATU and DIEA to form amides. This method is critical for introducing aromatic substituents .

-

Example:

Piperidine HCl+ArCOOHHATU, DIEAArCONH-Piperidine

Substitution and Functionalization

The aromatic ring and piperidine backbone enable selective modifications:

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | K2CO3, DMF, 110°C | Methoxy/fluoro group replacement | |

| Demethylation | BBr3, CH2Cl2, −78°C | Conversion of methoxy to hydroxyl |

-

Fluorine’s electron-withdrawing effect limits electrophilic substitution but stabilizes intermediates in coupling reactions .

Hydrogenation and Reduction

-

Catalytic Hydrogenation :

-

Borane-Mediated Reduction :

Oxidation Reactions

-

Piperidine Oxidation :

-

Methoxy Group Oxidation :

Comparative Reactivity

The compound’s uniqueness arises from:

-

Fluorine’s Influence : Enhances metabolic stability and directs regioselectivity in cross-coupling .

-

Methoxy Group : Participates in hydrogen bonding and modulates electronic effects .

| Feature | Impact on Reactivity |

|---|---|

| 3-Fluoro substituent | Stabilizes intermediates, resists hydrolysis |

| 5-Methoxy group | Directs electrophilic substitution to para positions |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique fluorinated and methoxy-substituted structure allows for various chemical modifications, making it valuable in developing new compounds .

Biology

- Biological Pathways : The compound is utilized in studies investigating biological pathways and interactions. Its ability to interact with specific receptors makes it a candidate for exploring cellular mechanisms and signaling pathways .

Medicine

- Therapeutic Potential : Research has focused on the compound's potential as a therapeutic agent. Preliminary studies suggest it may exhibit pharmacological activities that could be beneficial in treating various conditions. Its mechanism of action likely involves modulation of specific enzymes or receptors, which can influence biological processes .

- Drug Development : As a precursor for drug development, this compound is being investigated for its efficacy against diseases such as cancer. Its structural analogs have shown promise in anticancer studies, indicating that modifications could lead to more potent therapeutic agents .

Industry

- Chemical Production : In the industrial sector, this compound is employed in the production of various chemical products. Its versatility allows it to be used in synthesizing materials with specific properties tailored for different applications .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated several piperidine derivatives, including analogs of this compound, for their anticancer effects on pancreatic carcinoma models. Results indicated varying degrees of efficacy, highlighting the potential of fluorinated piperidines in cancer therapy .

- Biological Interaction Studies : Investigations into the binding affinity of this compound with various receptors have revealed significant interactions that could inform future drug design strategies aimed at enhancing therapeutic outcomes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Serves as a building block for complex organic synthesis |

| Biology | Used to study biological pathways and receptor interactions |

| Medicine | Investigated for therapeutic effects and drug development |

| Industry | Employed in the production of diverse chemical products |

Wirkmechanismus

The mechanism of action of 3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride include:

- 3-(3-Fluoro-5-methoxyphenyl)piperidine

- 3-(3-Fluoro-5-methoxyphenyl)piperazine

- 3-(3-Fluoro-5-methoxyphenyl)morpholine

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .

Biologische Aktivität

3-(3-Fluoro-5-methoxyphenyl)piperidine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluoro-5-methoxyphenyl group, which contributes to its unique chemical properties. The presence of fluorine and methoxy groups is known to influence the compound's interaction with biological targets, potentially enhancing its pharmacological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Research indicates that the compound may modulate receptor activity, leading to diverse biological effects such as:

- Neurotransmitter Modulation : The compound may act on serotonin receptors, influencing mood and anxiety levels.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through apoptosis induction in cancer cell lines.

- Antimicrobial Effects : Some analogs have demonstrated activity against bacterial strains, indicating potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Neurotransmitter Modulation | Interaction with serotonin receptors | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies and Research Findings

-

Anticancer Studies :

A study involving various piperidine derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). These compounds induced morphological changes and enhanced caspase-3 activity, confirming their role in promoting apoptosis at concentrations as low as 1.0 μM . -

Neuropharmacological Studies :

Research has shown that fluorinated piperidines can significantly alter the pharmacokinetic properties of ligands targeting serotonin receptors. The introduction of fluorine was found to enhance receptor affinity and selectivity, suggesting that this compound may possess advantageous properties for treating mood disorders . -

Antimicrobial Activity :

A comparative study demonstrated that derivatives of piperidine exhibited varying degrees of activity against Mycobacterium tuberculosis. The structure-activity relationship indicated that modifications on the piperidine core could enhance antimicrobial potency .

Eigenschaften

IUPAC Name |

3-(3-fluoro-5-methoxyphenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9;/h5-7,9,14H,2-4,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCBFJHFAAIXGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2CCCNC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.